molecular formula C26H25BrN2O3 B10917419 methyl 5-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10917419
M. Wt: 493.4 g/mol
InChI Key: ORRZZPMMYCYLOG-UHFFFAOYSA-N
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Description

METHYL 5-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that features a pyrazole ring substituted with bromine and dimethylphenyl groups, connected to a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cycloaddition reaction, followed by bromination and subsequent functionalization with dimethylphenyl groups. The final step involves esterification to introduce the furoate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism by which METHYL 5-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

methyl 5-[[4-bromo-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C26H25BrN2O3/c1-15-6-8-19(12-17(15)3)24-23(27)25(20-9-7-16(2)18(4)13-20)29(28-24)14-21-10-11-22(32-21)26(30)31-5/h6-13H,14H2,1-5H3

InChI Key

ORRZZPMMYCYLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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